
2-Methylpyridine-4-sulfonyl chloride
Overview
Description
2-Methylpyridine-4-sulfonyl chloride (CAS: 1025509-77-6) is a heteroaromatic sulfonyl chloride with the molecular formula C₆H₆ClNO₂S and a molecular weight of 191.64 g/mol . It features a pyridine ring substituted with a methyl group at the 2-position and a sulfonyl chloride group at the 4-position. This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its sulfonyl chloride group enables reactivity with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters, making it valuable for constructing bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpyridine-4-sulfonyl chloride can be synthesized through several methods. One common method involves the sulfonation of 2-methylpyridine followed by chlorination. The reaction typically involves the use of sulfur trioxide or oleum as the sulfonating agent and thionyl chloride or phosphorus pentachloride as the chlorinating agent .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow synthesis. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The process typically involves passing the starting material through a column packed with a catalyst, such as Raney nickel, using a low boiling point alcohol at high temperature .
Chemical Reactions Analysis
Types of Reactions
2-Methylpyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
2-Methylpyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: It is used in the synthesis of biologically active compounds, including antimicrobial agents.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methylpyridine-4-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 2-methylpyridine-4-sulfonyl chloride with three structurally related compounds, focusing on molecular properties, reactivity, and applications.
Structural and Molecular Properties
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity/Concentration | Key Structural Features |
---|---|---|---|---|---|
This compound | 1025509-77-6 | C₆H₆ClNO₂S | 191.64 | Not specified | Pyridine ring with 2-Me and 4-SO₂Cl |
2-Chloro-4-methylpyridine-3-sulfonyl chloride | 1208081-91-7 | C₆H₅Cl₂NO₂S | 226.08 | 97% | Pyridine ring with 2-Cl, 4-Me, and 3-SO₂Cl |
2-Chloro-6-methylpyrimidine-4-carboxylic acid | 89581-58-8 | C₆H₅ClN₂O₂ | 188.57 | 100% | Pyrimidine ring with 2-Cl, 6-Me, and 4-COOH |
Key Observations :
- Substitution Patterns : The position of substituents significantly alters electronic and steric effects. For example, the sulfonyl chloride group in this compound (4-position) vs. 3-position in 2-chloro-4-methylpyridine-3-sulfonyl chloride affects resonance stabilization and nucleophilic attack sites .
Reactivity and Stability
This compound :
- However, steric hindrance at the 3-position may slow reactions .
2-Chloro-6-methylpyrimidine-4-carboxylic Acid :
Research Findings and Data Gaps
- Synthetic Utility : Studies highlight this compound’s efficiency in cross-coupling reactions, achieving >90% yields in sulfonamide formations under optimized conditions .
- Comparative Studies: Limited direct comparisons of reactivity among these compounds exist. A 2024 study noted that 2-chloro-4-methylpyridine-3-sulfonyl chloride exhibits faster reaction kinetics with primary amines but lower selectivity due to steric effects .
- Unresolved Questions : Long-term stability data and eco-toxicological profiles for these compounds remain understudied.
Biological Activity
2-Methylpyridine-4-sulfonyl chloride (CAS No. 1025509-77-6) is a sulfonyl chloride compound characterized by its pyridine ring substituted with a methyl group and a sulfonyl chloride functional group. This compound exhibits significant reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.
- Molecular Formula : C6H6ClNOS2
- Molecular Weight : 195.70 g/mol
- Structure : The compound features a pyridine ring with a methyl group at the 2-position and a sulfonyl chloride at the 4-position, which enhances its electrophilic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic amino acids in proteins, leading to modulation of enzymatic activity or receptor function. This interaction can result in various biological effects, including:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways.
- Antimicrobial Activity : Compounds with sulfonamide structures often exhibit antibacterial properties, suggesting that derivatives of this compound may have similar effects.
- Anticancer Potential : Preliminary studies indicate that sulfonyl-containing compounds can influence cancer cell proliferation and survival.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including those related to this compound, possess notable antibacterial properties. A study highlighted that compounds derived from sulfonyl chlorides showed effective inhibition against various bacterial strains, suggesting a potential for developing new antibiotics based on this scaffold.
Anticancer Activity
In vitro studies have demonstrated that derivatives of pyridine sulfonyl chlorides can inhibit cancer cell growth. One study reported that certain pyridine-based compounds exhibited IC50 values below 5 μM against glioma cells, indicating strong anticancer activity . The mechanism involves modulation of pathways such as the Hypoxia Inducible Factor (HIF) pathway, which is crucial in cancer biology .
Case Studies
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2-methylpyridine-4-sulfonyl chloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sulfonation of 2-methylpyridine followed by chlorination. Key steps include:
- Sulfonation: Reacting 2-methylpyridine with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonic acid intermediate.
- Chlorination: Treating the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.
Critical Factors: - Temperature Control: Excess heat during sulfonation can lead to by-products like sulfones or decomposition .
- Moisture Avoidance: Hydrolysis of sulfonyl chloride intermediates is minimized using anhydrous solvents (e.g., dichloromethane) and inert atmospheres (argon/nitrogen) .
Yield Optimization: - Purity of reagents (e.g., SOCl₂ distillation before use) and stoichiometric excess (10 equivalents of sulfonyl chloride precursors) improve yields to >80% .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 2.65 (s, 3H, CH₃), δ 8.10–8.50 (m, 3H, pyridine ring) confirm the methyl and aromatic groups.
- ³⁵Cl NMR: Detects chloride presence at ~200–250 ppm.
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>99% achievable via column chromatography) .
- Fourier-Transform Infrared Spectroscopy (FTIR): Sulfonyl chloride (S=O) stretches appear at 1360 cm⁻¹ and 1180 cm⁻¹ .
Q. What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
- Ventilation: Use fume hoods due to volatility and toxic fumes (e.g., SO₂, HCl) released during reactions .
- Storage: Keep at 2–8°C in airtight, moisture-resistant containers under inert gas (argon) to prevent hydrolysis .
- Emergency Measures:
- Spills: Neutralize with sodium bicarbonate; collect residues in sealed containers .
- Exposure: Immediate rinsing with water for 15 minutes, followed by medical consultation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate instability of this compound during derivatization?
Methodological Answer:
- Low-Temperature Reactions: Conduct reactions at 0–5°C to slow decomposition. Use ice-water baths and pre-cooled solvents .
- In Situ Generation: Prepare sulfonyl chloride immediately before use to avoid storage-related degradation .
- Stabilizing Agents: Add molecular sieves or anhydrous MgSO₄ to scavenge trace moisture .
- Alternative Chlorination Routes: NaClO₂-mediated chlorination (as in pyridine-2-sulfonyl chloride synthesis) may offer milder conditions and higher selectivity .
Q. What analytical strategies resolve contradictions in reaction outcomes (e.g., unexpected by-products) during sulfonamide synthesis?
Methodological Answer:
- By-Product Identification:
- LC-MS: Detect hydrolyzed sulfonic acids or sulfones (common impurities from moisture exposure) .
- Tandem Mass Spectrometry (MS/MS): Differentiate isomers (e.g., 2-methylpyridine-3-sulfonyl chloride vs. 4-sulfonyl chloride).
- Reaction Monitoring:
- Computational Modeling:
- Density Functional Theory (DFT) predicts reaction pathways to identify competing mechanisms (e.g., ring sulfonation vs. methyl group oxidation) .
Q. How does this compound compare to analogous sulfonyl chlorides in functionalizing biomolecules?
Methodological Answer:
- Reactivity Profile:
- The pyridine ring enhances electrophilicity at the sulfur center, accelerating nucleophilic substitution (e.g., with amines to form sulfonamides) compared to aliphatic sulfonyl chlorides .
- Steric hindrance from the methyl group may reduce reactivity with bulky nucleophiles.
- Biological Compatibility:
- The compound’s stability in aqueous buffers (pH 6–8) makes it suitable for modifying proteins or peptides under physiological conditions .
- Case Study:
- In synthesizing N-alkylated sulfonamides, this compound achieved 70% coupling efficiency with primary amines vs. 50% for benzene sulfonyl chloride .
Properties
IUPAC Name |
2-methylpyridine-4-sulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-5-4-6(2-3-8-5)11(7,9)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVNZFBCVWXEBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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